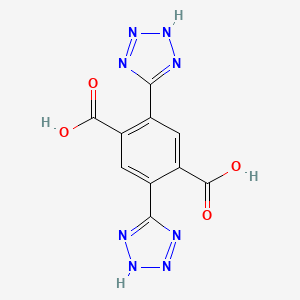
2,5-Di(2H-tetrazol-5-yl)terephthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Di(2H-tetrazol-5-yl)terephthalic acid is a compound with the molecular formula C10H6N8O4 and a molecular weight of 302.20584 g/mol It is known for its unique structure, which includes two tetrazole rings attached to a terephthalic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(2H-tetrazol-5-yl)terephthalic acid typically involves the reaction of terephthalic acid with sodium azide and ammonium chloride under specific conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole rings .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Di(2H-tetrazol-5-yl)terephthalic acid undergoes various chemical reactions, including:
Oxidation: The tetrazole rings can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the tetrazole rings or the terephthalic acid core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like DMF or acetonitrile under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups to the compound .
Applications De Recherche Scientifique
2,5-Di(2H-tetrazol-5-yl)terephthalic acid has several scientific research applications:
Materials Science: It is used as a building block for metal-organic frameworks (MOFs) due to its ability to form stable coordination complexes with metal ions.
Chemistry: The compound is studied for its unique reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug delivery systems.
Mécanisme D'action
The mechanism of action of 2,5-Di(2H-tetrazol-5-yl)terephthalic acid involves its ability to form coordination complexes with metal ions. The tetrazole rings and the carboxylate groups on the terephthalic acid core act as ligands, binding to metal ions and forming stable structures. These complexes can exhibit unique properties, such as high adsorption capacity for gases like CO2 and C2H2, and selective separation of gas mixtures .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(2H-tetrazol-5-yl)benzene: Similar structure but lacks the carboxylate groups.
2,5-Di(2H-tetrazol-5-yl)benzoic acid: Similar structure with one carboxylate group instead of two.
2,5-Di(2H-tetrazol-5-yl)phthalic acid: Similar structure with different positioning of the carboxylate groups.
Uniqueness
2,5-Di(2H-tetrazol-5-yl)terephthalic acid is unique due to its combination of two tetrazole rings and two carboxylate groups, which allows it to form highly stable and versatile coordination complexes. This makes it particularly valuable in the synthesis of MOFs and other advanced materials .
Propriétés
Formule moléculaire |
C10H6N8O4 |
|---|---|
Poids moléculaire |
302.21 g/mol |
Nom IUPAC |
2,5-bis(2H-tetrazol-5-yl)terephthalic acid |
InChI |
InChI=1S/C10H6N8O4/c19-9(20)5-1-3(7-11-15-16-12-7)6(10(21)22)2-4(5)8-13-17-18-14-8/h1-2H,(H,19,20)(H,21,22)(H,11,12,15,16)(H,13,14,17,18) |
Clé InChI |
YNZDQQMTXDYPLK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1C(=O)O)C2=NNN=N2)C(=O)O)C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


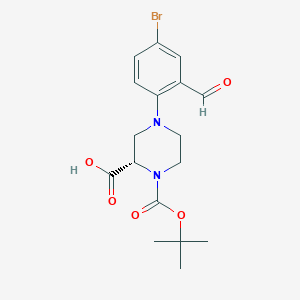

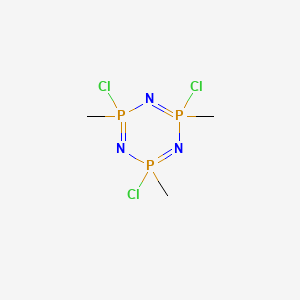

![tert-Butyl (8-[(benzyloxy)methyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl)carbamate](/img/structure/B13731966.png)
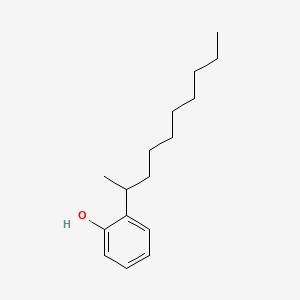
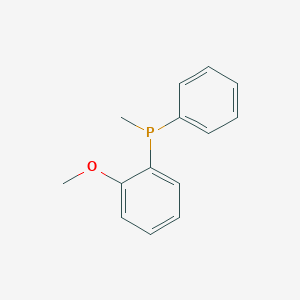
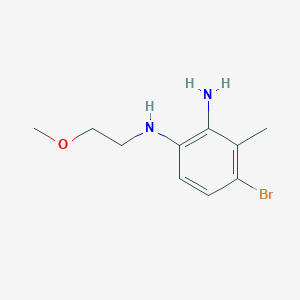
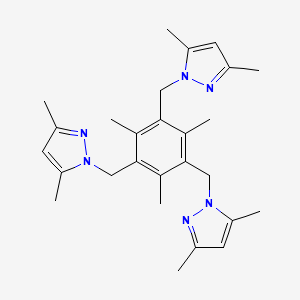
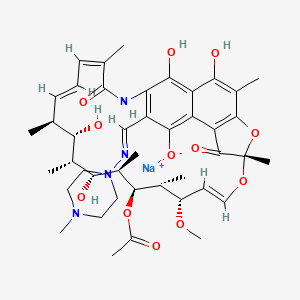
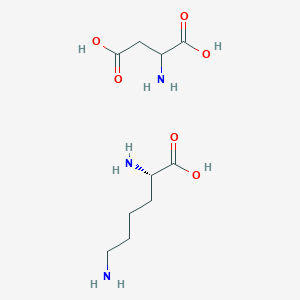
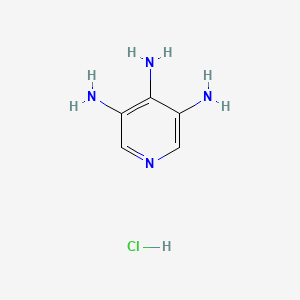
![N-(4-[Benzoyl]benzyl)-N-(4-bromo phenyl)-N,N-dimethylammonium butyltriphenyl borate](/img/structure/B13732021.png)
![8-[5-(6,7-dihydro-6-methyl-2,4-diphenyl-5H-1-benzopyran-8-yl)penta-2,4-dienylidene]-5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl-1-benzopyrylium perchlorate](/img/structure/B13732036.png)
